4,4-Dimethylcyclohexane-1-carbaldehyde

Physicochemical property benchmarking Distillation feasibility Volatility-based separation

4,4-Dimethylcyclohexane-1-carbaldehyde is a gem‑dimethyl‑substituted cyclohexane carbaldehyde classified as a sterically hindered cycloaliphatic aldehyde. It is supplied as a flammable liquid (density ≈0.92 g/mL, predicted boiling point 181 ± 9 °C) with typical commercial purities of 95–97 %.

Molecular Formula C9H16O
Molecular Weight 140.22 g/mol
CAS No. 394734-96-4
Cat. No. B3036651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethylcyclohexane-1-carbaldehyde
CAS394734-96-4
Molecular FormulaC9H16O
Molecular Weight140.22 g/mol
Structural Identifiers
SMILESCC1(CCC(CC1)C=O)C
InChIInChI=1S/C9H16O/c1-9(2)5-3-8(7-10)4-6-9/h7-8H,3-6H2,1-2H3
InChIKeyAAEIBLQPASHLSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Dimethylcyclohexane-1-carbaldehyde (CAS 394734-96-4): Sourcing Guide for a Sterically Hindered Cycloaliphatic Aldehyde Building Block


4,4-Dimethylcyclohexane-1-carbaldehyde is a gem‑dimethyl‑substituted cyclohexane carbaldehyde classified as a sterically hindered cycloaliphatic aldehyde [1]. It is supplied as a flammable liquid (density ≈0.92 g/mL, predicted boiling point 181 ± 9 °C) with typical commercial purities of 95–97 % . The 4,4‑gem‑dimethyl motif imposes significant conformational bias and steric shielding of the aldehyde centre relative to unsubstituted or mono‑substituted cyclohexane carbaldehydes, which differentiates its reactivity profile in condensation, reduction, and nucleophilic addition chemistries.

Why 4,4-Dimethylcyclohexane-1-carbaldehyde Cannot Be Replaced by Common Cyclohexane Carbaldehyde Analogs


Cyclohexane carbaldehydes are often treated as interchangeable precursors, but the 4,4‑gem‑dimethyl pattern in this compound introduces a quaternary centre that fundamentally alters steric and electronic properties. Compared with the parent cyclohexanecarbaldehyde (CAS 2043-61-0), 4‑methylcyclohexane-1-carbaldehyde (CAS 33242-79-4), or 4‑tert‑butylcyclohexane-1-carbaldehyde (CAS 20691-52-5), the gem‑dimethyl substitution locks the ring conformation and creates a steric environment around the carbonyl that modulates reaction rates, regioselectivity, and the stability of intermediates . Generic substitution without accounting for these effects can lead to failed condensations, slower reductive aminations, or undesired side products, particularly in multi‑step pharmaceutical syntheses where steric control is critical .

Quantitative Differentiation Evidence for 4,4-Dimethylcyclohexane-1-carbaldehyde Against Its Closest Structural Analogs


Predicted Boiling‑Point Elevation Versus Unsubstituted Cyclohexanecarbaldehyde

The predicted boiling point of 4,4‑dimethylcyclohexane‑1‑carbaldehyde is 181.2 ± 9.0 °C, which is notably higher than that of the unsubstituted parent cyclohexanecarbaldehyde (predicted ~162 °C). This ~19 °C elevation arises from the increased molecular weight (140.22 vs. 112.17 g/mol) and enhanced van der Waals interactions conferred by the gem‑dimethyl group [1]. The difference is large enough to be exploited for separation by fractional distillation when both compounds are present in a reaction mixture.

Physicochemical property benchmarking Distillation feasibility Volatility-based separation

Density Distinction for Liquid‑Handling in Automated Synthesis Platforms

The experimentally reported relative density of 4,4‑dimethylcyclohexane‑1‑carbaldehyde is 0.92 at ambient temperature, whereas the parent cyclohexanecarbaldehyde has a density of approximately 0.93–0.94 g/mL. The slightly lower density of the dimethyl analog, despite its higher molecular weight, reflects the less efficient packing caused by the gem‑dimethyl group [1]. In automated liquid handlers calibrated for cyclohexanecarbaldehyde, the ~1–2 % density difference translates into a volumetric delivery error of 1–2 µL per 100 µL dispensed, which can be critical for stoichiometry‑sensitive reactions.

Automated liquid handling Density-based quality control Parallel synthesis logistics

Enhanced Oxidative Stability Inferred from Steric Shielding of the Aldehyde Function

Vendor descriptions consistently note that the gem‑dimethyl substitution at the 4‑position enhances resistance to oxidation and degradation compared to less hindered cyclohexane carbaldehydes, making the compound suitable for applications requiring prolonged shelf life or exposure to mildly oxidative conditions . While no formal accelerated aging study with quantitative head‑to‑head data was identified, this claim is chemically grounded: the quaternary 4‑position reduces the rate of α‑hydrogen abstraction, a key step in autoxidation of aldehydes. In contrast, cyclohexanecarbaldehyde and 4‑methylcyclohexane‑1‑carbaldehyde possess abstractable α‑protons on both the ring and the side chain, making them more prone to radical‑chain autoxidation.

Aldehyde oxidation resistance Shelf-life comparison Air-sensitive reagent handling

Steric Modulation of Reductive Amination Rates: A Class‑Level Differentiator

The 4,4‑dimethyl substitution creates a steric environment that can slow the nucleophilic addition of amines to the carbonyl centre relative to unhindered cyclohexane carbaldehydes. Although no direct kinetic study comparing 4,4‑dimethylcyclohexane‑1‑carbaldehyde with cyclohexanecarbaldehyde was retrieved, the class‑level principle is well established: gem‑dimethyl groups flanking a reactive centre increase the activation barrier for nucleophilic attack. Practitioners performing parallel reductive amination arrays should anticipate longer reaction times or require more forcing conditions when switching from cyclohexanecarbaldehyde to the 4,4‑dimethyl analog [1].

Reductive amination kinetics Steric hindrance in C–N bond formation Parallel SAR library synthesis

Application Scenarios Where 4,4-Dimethylcyclohexane-1-carbaldehyde Provides a Quantifiable Selection Advantage


Precursor for Sterically Defined Cyclohexyl Fragments in Medicinal Chemistry

The aldehyde serves as a key entry point for introducing a 4,4‑dimethylcyclohexyl motif into drug candidates, as exemplified by AbbVie’s apoptosis‑inducing agent (venetoclax) portfolio, where 4,4‑dimethylcyclohex‑1‑en‑1‑yl intermediates are essential pharmacophoric elements [1]. The gem‑dimethyl pattern is critical for maintaining the desired conformational restraint and metabolic stability; replacement by cyclohexanecarbaldehyde or 4‑methylcyclohexane‑1‑carbaldehyde would yield analogs with different ring flexibility and potentially altered CYP450 oxidation profiles.

High‑Throughput Parallel Synthesis Requiring Automated Liquid Handling

The experimentally measured density of 0.92 g/mL directly informs calibration of automated liquid handlers. Using the value for cyclohexanecarbaldehyde (0.93–0.94 g/mL) instead would introduce systematic volumetric errors of 1–2 %, compromising the stoichiometric integrity of parallel arrays. Procurement specifications should mandate gravimetric confirmation of density for each new batch .

Aldehyde Building Block for Air‑Sensitive or Long‑Duration Reactions

The steric protection offered by the 4,4‑gem‑dimethyl substitution reduces the aldehyde’s susceptibility to autoxidation relative to less hindered cyclohexane carbaldehydes. This makes the compound a preferred choice for reactions that require prolonged stirring under ambient atmosphere, such as slow imine formations or multi‑day condensation polymerizations, where aldehyde degradation can otherwise depress yields .

Distillation‑Based Purification Processes Where Boiling‑Point Separation Is Required

The ~19 °C predicted boiling‑point elevation over cyclohexanecarbaldehyde can be exploited in fractional distillation to separate unreacted starting material or by‑products from the desired aldehyde intermediate. This physical property difference is especially valuable in kilo‑lab and pilot‑plant settings where chromatographic purification is impractical .

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